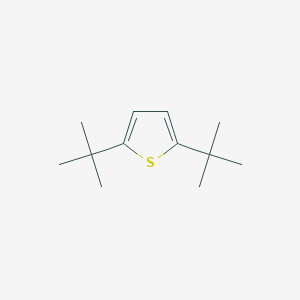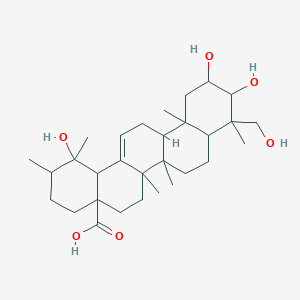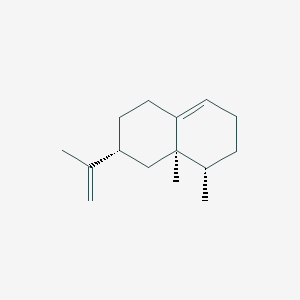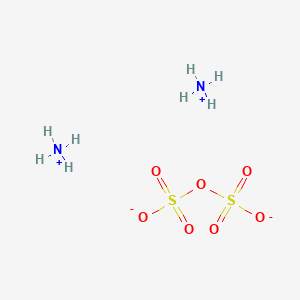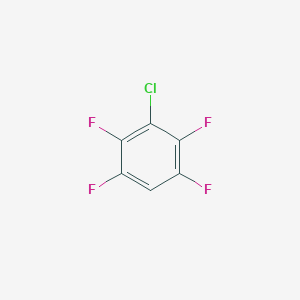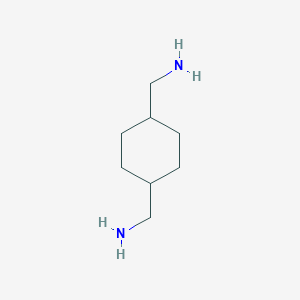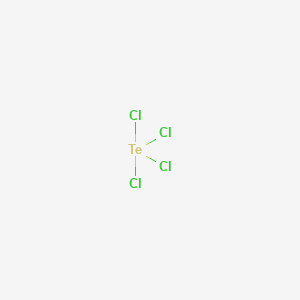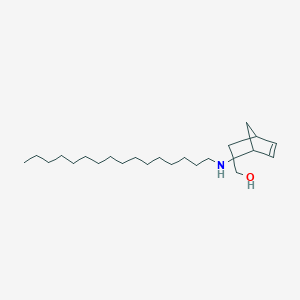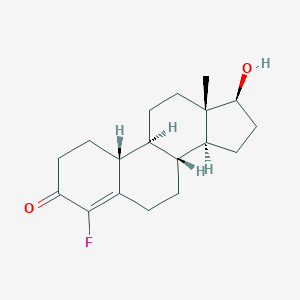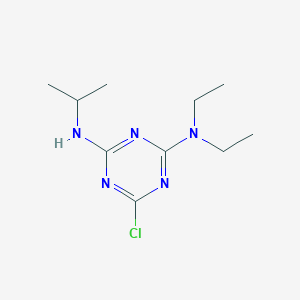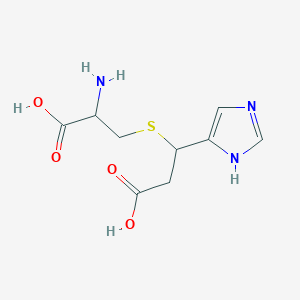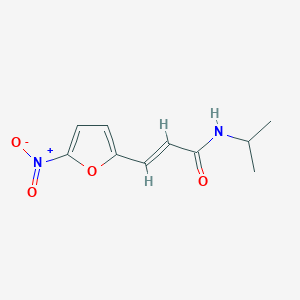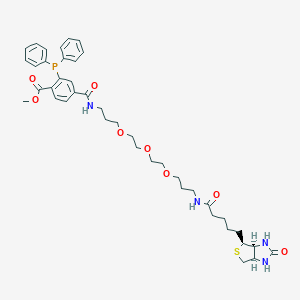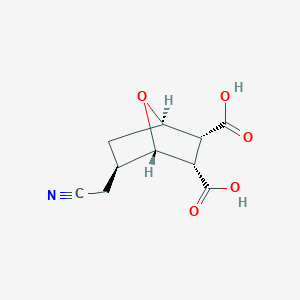
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- is a chemical compound also known as LY379268. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
LY379268 acts as a selective agonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of glutamatergic neurons. Activation of mGluR2 leads to the inhibition of glutamate release, which in turn leads to the modulation of neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY379268.
Efectos Bioquímicos Y Fisiológicos
LY379268 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), which protects against oxidative stress. In addition, LY379268 has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY379268 has a number of advantages for lab experiments. It is a highly selective agonist of mGluR2, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for the study of LY379268. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical utility in this area. Another area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical utility in this area. Finally, there is also interest in developing more selective agonists of mGluR2 that may have improved therapeutic potential compared to LY379268.
Métodos De Síntesis
LY379268 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydroxybenzaldehyde with 2,5-dimethoxytetrahydrofuran followed by the reduction of the resulting compound to yield the desired product.
Aplicaciones Científicas De Investigación
LY379268 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, addiction, and neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
127311-92-6 |
|---|---|
Nombre del producto |
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- |
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
(1R,2R,3S,4S,5S)-5-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c11-2-1-4-3-5-6(9(12)13)7(10(14)15)8(4)16-5/h4-8H,1,3H2,(H,12,13)(H,14,15)/t4-,5+,6-,7-,8-/m0/s1 |
Clave InChI |
BOQFUAFLFCHLMJ-BJNUKLAGSA-N |
SMILES isomérico |
C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CC#N |
SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
SMILES canónico |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
Sinónimos |
(1S,2S,3R,4R,6S)-6-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarb oxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



